Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
Description
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amine moiety. This compound is widely utilized in pharmaceutical synthesis as a versatile intermediate, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules targeting neurological and metabolic disorders. Its stereochemical configuration (3S,6S) is critical for enantioselective interactions with biological targets, ensuring high binding specificity .
Properties
IUPAC Name |
tert-butyl N-[(3S,6S)-6-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBHCRWGGSRBE-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate typically involves the reaction of tert-butyl chloroformate with (3S,6S)-6-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the tert-butyl group.
Substitution: Substituted derivatives where the tert-butyl group is replaced by other functional groups.
Scientific Research Applications
Structure
The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine derivative. This structural arrangement contributes to its biological activity and reactivity.
Medicinal Chemistry
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate has been investigated for its potential pharmacological properties. Its derivatives have shown promise in:
- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems .
- Analgesic Properties : Some studies have suggested that compounds similar to this carbamate can act as analgesics, providing pain relief through central nervous system pathways .
Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, enabling:
- Development of New Therapeutics : By modifying the piperidine ring or the carbamate group, researchers can create new compounds with enhanced biological activity or reduced side effects .
Material Science
In material science, this compound can be utilized in the development of polymers and coatings due to its chemical stability and reactivity.
Agricultural Chemistry
There is potential for this compound to be explored in agricultural applications as a pesticide or herbicide precursor, leveraging its chemical structure for targeted action against specific pests or weeds.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined various piperidine derivatives for their antidepressant effects. This compound was included in the screening process and demonstrated significant activity compared to control compounds .
Case Study 2: Synthesis of Piperidine Derivatives
In a synthetic chemistry project, researchers utilized this compound as a key intermediate to develop novel analgesic agents. The study highlighted the ease of modification and the resulting increase in potency of the derivatives synthesized from this starting material .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Pathways
| Starting Material | Intermediate | Final Product |
|---|---|---|
| This compound | Modified Piperidine Derivative | Novel Analgesic Compound |
| Tert-butyl N-(substituted piperidine) | Carbamate Coupling Reaction | Targeted Pesticide |
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. This interaction can affect various biological pathways, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1932293-70-3
- Molecular Weight : 214.31 g/mol
- Purity : ≥97% (as per laboratory-grade specifications)
- Structure : A six-membered piperidine ring with a methyl substituent at the 6S position and a Boc group at the 3S position.
The Boc group enhances solubility in organic solvents and stabilizes the amine during multi-step syntheses, while the methyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability .
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored pharmacological profiles. Below is a detailed comparison of the target compound with its analogs, focusing on stereochemistry, substituents, and biological relevance.
Stereochemical Isomers
Impact: The 6R isomer exhibits distinct conformational preferences due to axial vs.
Fluorinated Analogs
Impact : Fluorine substitution improves metabolic resistance to oxidative degradation but may reduce cell permeability due to increased polarity .
Heterocyclic Variants
Functionalized Derivatives
Impact : Oxo and hydroxyl groups enhance interactions with polar enzyme active sites but may necessitate additional protective strategies during synthesis .
Biological Activity
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate (CAS No. 1932293-70-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 214.31 g/mol
- Purity : Typically ≥ 97%
This compound functions primarily as a carbamate derivative, which may influence various biological pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving GABAergic and dopaminergic signaling.
Biological Activity
-
Neuroprotective Effects :
- Research indicates that compounds similar to this compound exhibit neuroprotective properties, potentially through the modulation of GABA receptors. Increased GABA levels can lead to reduced neuronal excitability, suggesting this compound may have applications in treating neurodegenerative diseases .
- Anticancer Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotection | Modulation of GABA receptors | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Cytotoxicity | Low cytotoxicity in normal cells |
Detailed Research Findings
- Neuroprotective Study :
- Antitumor Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
